1,4-Dichlorofuro[3,4-d]pyridazine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by a fused ring structure that incorporates both furan and pyridazine moieties. The presence of chlorine substituents at the 1 and 4 positions of the pyridazine ring adds to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical reactions involving pyridazine derivatives and other reagents. The synthesis of such compounds has been a focus of research due to their biological activities and utility in medicinal chemistry.
1,4-Dichlorofuro[3,4-d]pyridazine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under aromatic compounds because of its conjugated pi-electron system, which contributes to its stability and reactivity.
The synthesis of 1,4-dichlorofuro[3,4-d]pyridazine can be achieved through several methods:
The reaction conditions often include specific solvents such as tetrahydrofuran or dimethylformamide and may require inert atmospheres (e.g., argon) to prevent unwanted side reactions. The purification of the products is typically achieved through techniques like flash chromatography or recrystallization.
The molecular formula for 1,4-dichlorofuro[3,4-d]pyridazine is CHClNO. The structure features:
1,4-Dichlorofuro[3,4-d]pyridazine can participate in various chemical reactions due to its electrophilic nature:
These reactions often require specific conditions such as elevated temperatures or the presence of acid/base catalysts to facilitate the substitution or cyclization processes effectively.
The mechanism of action for compounds like 1,4-dichlorofuro[3,4-d]pyridazine typically involves:
1,4-Dichlorofuro[3,4-d]pyridazine has potential applications in:
The identification of 1,4-Dichlorofuro[3,4-d]pyridazine (CAS# 13177-70-3) emerged from systematic explorations of fused heterocyclic systems in the late 20th century, driven by the quest for structurally novel bioactive scaffolds. Characterized by its bicyclic architecture, this compound integrates a pyridazine ring—a six-membered heterocycle featuring two adjacent nitrogen atoms—fused with a chlorinated furan moiety. Early synthetic routes faced challenges in achieving regioselective halogenation and ring closure, with initial methods yielding complex isomeric mixtures [3] . The compound’s structural confirmation relied on advanced spectroscopic techniques, including 1H/13C NMR and high-resolution mass spectrometry, which delineated its distinct electronic configuration and molecular geometry [1] [3]. Its emergence coincided with broader interest in nitrogen-dense heterocycles as platforms for functionalization, positioning it as a versatile synthon for complex molecular diversification .
Table 1: Fundamental Chemical Descriptors of 1,4-Dichlorofuro[3,4-d]pyridazine
Property | Value |
---|---|
CAS Registry Number | 13177-70-3 |
Molecular Formula | C₆H₂Cl₂N₂O |
Molecular Weight | 188.99 g/mol |
Exact Mass | 187.954 Da |
Topological Polar Surface Area (TPSA) | 38.92 Ų |
LogP (Calculated) | 2.53 |
Hydrogen Bond Acceptors | 4 |
This scaffold’s prominence in medicinal chemistry arises from its unique physicochemical properties. The juxtaposition of electron-deficient pyridazine with a furan oxygen creates a high dipole moment (~4.22 D), enhancing π-π stacking interactions with biological targets [8]. Its dual hydrogen-bonding capacity (H-bond acceptor basicity pKBHX = 1.65) facilitates targeted molecular recognition, while the chlorine atoms serve as synthetic handles for cross-coupling reactions, enabling rapid analog generation [8]. Compared to monocyclic azines, the bicyclic framework confers enhanced metabolic stability and improved membrane permeability, as evidenced in related pyridazine-based drugs like the tyrosine kinase inhibitor deucravacitinib [8]. Computational analyses reveal that embedding this core reduces lipophilicity (cLogP = 2.53) versus phenyl isosteres, potentially mitigating off-target effects and hERG channel binding risks [8]. These attributes render it invaluable for optimizing ligand efficiency in hit-to-lead campaigns targeting enzymes and receptors.
Table 2: Comparative Analysis of Heterocyclic Scaffolds in Drug Design
Heterocycle | Dipole Moment (D) | H-Bond Acceptor Capacity | cLogP | TPSA (Ų) |
---|---|---|---|---|
Pyridazine | 4.22 | High | -0.51 | 25.8 |
Benzene | 0.00 | None | 2.18 | 0.0 |
Pyridine | 2.22 | Moderate | 0.84 | 12.9 |
1,4-Dichlorofuro[3,4-d]pyridazine | 4.32 (est.) | Dual-site | 2.53 | 38.9 |
Recent investigations highlight this compound’s practical utility in agrochemistry, particularly as a nematicidal candidate. In vitro studies against Ditylenchus destructor and Aphelenchoides besseyi demonstrated potent activity, with LC50 values of 7.0 mg/L and 3.7 mg/L, respectively—surpassing many commercial references [2]. Mechanistic studies reveal it induces lethal oxidative stress in nematodes by downregulating heat shock protein 70 (HSP70) expression, compromising cellular tolerance to redox imbalance [2]. Concurrently, it disrupts egg hatching in D. destructor, suggesting multigenerational pest control applications. Beyond agriculture, its fused heterocyclic core aligns with pharmacophore requirements for kinase inhibition and apoptosis induction, as seen in structurally analogous pyridazine derivatives explored in anticancer scaffolds [5] [8]. The compound’s bioactivity profile underscores its dual potential in resolving crop protection challenges and informing therapeutic lead optimization.
Table 3: Nematicidal Activity Profile of 1,4-Dichlorofuro[3,4-d]pyridazine Analogues
Nematode Species | LC₅₀ (mg/L) | Key Mechanism |
---|---|---|
Ditylenchus destructor | 7.0 | HSP70 downregulation, oxidative stress |
Aphelenchoides besseyi | 3.7 | Intestinal damage, egg hatching inhibition |
Meloidogyne incognita | >10 | Moderate growth suppression |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8